N-(4-acetylphenyl)-2-benzotriazolylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

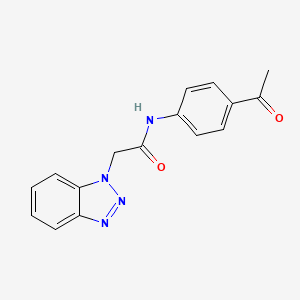

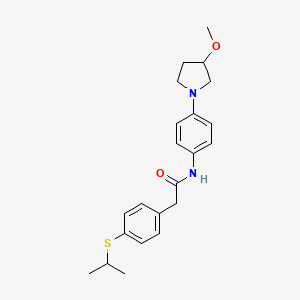

“N-(4-acetylphenyl)-2-benzotriazolylacetamide” is a complex organic compound. It likely contains an acetylphenyl group (a benzene ring with an acetyl group and an amide group attached), and a benzotriazole group (a benzene ring fused to a triazole ring). The exact structure and properties would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Michael addition or Claisen-Schmidt condensation . These reactions typically involve the reaction of an aromatic compound with a carbonyl compound in the presence of a base .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

Similar compounds can participate in a variety of chemical reactions. For example, they might undergo Michael addition reactions with aromatic alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. These might include measuring melting points, determining solubility in various solvents, and performing spectroscopic analysis .Scientific Research Applications

Environmental Detection and Removal

Benzotriazole derivatives , including compounds similar to N-(4-acetylphenyl)-2-benzotriazolylacetamide, are widely used as UV light filters in cosmetics and as corrosion inhibitors in various industrial applications. These compounds have been detected in environmental samples, including sediment and sewage sludge. Their presence in the environment raises concerns due to their potential estrogenic activity. Techniques have been developed for their determination in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), highlighting the importance of monitoring these compounds in environmental health assessments (Zhang et al., 2011).

Corrosion Inhibition

Benzotriazole derivatives are known for their corrosion inhibition properties. Studies have synthesized new heterocyclic benzimidazole derivatives, showcasing their efficacy in protecting carbon steel against corrosion in acidic environments. These findings are crucial for the development of more effective corrosion inhibitors for industrial applications, contributing to material longevity and sustainability (Rouifi et al., 2020).

Antitumor Activities

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has identified compounds with considerable anticancer activity against various cancer cell lines. This suggests the potential therapeutic applications of benzotriazole and benzothiazole derivatives in oncology, providing a basis for the development of new anticancer drugs (Yurttaş et al., 2015).

Synthetic Applications and Materials Science

Synthesis and biological evaluation of N-(4-acetylphenyl)benzene sulphonamide derivatives have demonstrated their potential in creating novel materials with significant in vitro antitumor activity. This research not only contributes to the medicinal chemistry field but also opens up possibilities for these compounds in materials science, particularly in the development of new pharmaceutical formulations (Fahim & Shalaby, 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-acetylphenyl)-2-(benzotriazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11(21)12-6-8-13(9-7-12)17-16(22)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZYULIXYPMHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-benzotriazolylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2464114.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)